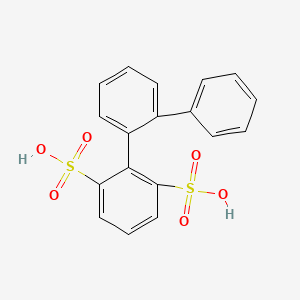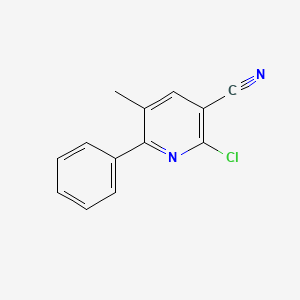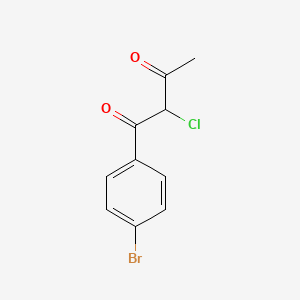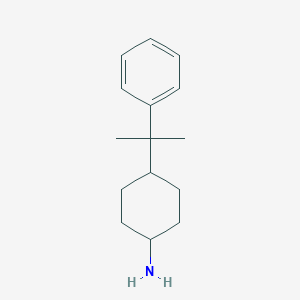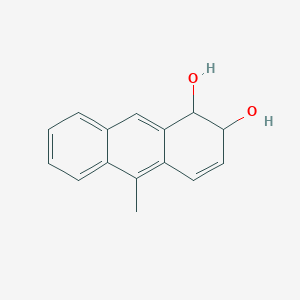
10-Methyl-1,2-dihydroanthracene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the anthracene core, making it a diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding alkene. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for dihydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired scale of production and the availability of reagents.
化学反応の分析
Types of Reactions
10-Methyl-1,2-dihydroanthracene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the diol to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrocarbons.
科学的研究の応用
10-Methyl-1,2-dihydroanthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10-Methyl-1,2-dihydroanthracene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound can participate in redox reactions, acting as either an oxidizing or reducing agent .
類似化合物との比較
Similar Compounds
1,2-Dihydroanthracene: A similar compound without the methyl group and hydroxyl groups.
9,10-Dihydroxyanthracene: Another diol derivative of anthracene with hydroxyl groups at different positions.
Uniqueness
10-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
88262-41-3 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
10-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-11-5-3-2-4-10(11)8-13-12(9)6-7-14(16)15(13)17/h2-8,14-17H,1H3 |
InChIキー |
UNOVUHYVIWLTOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(C(C2=CC3=CC=CC=C13)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


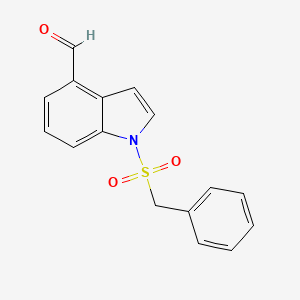
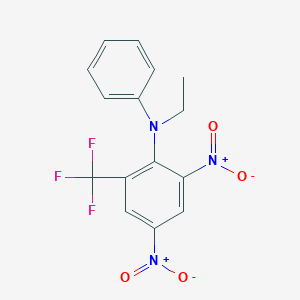
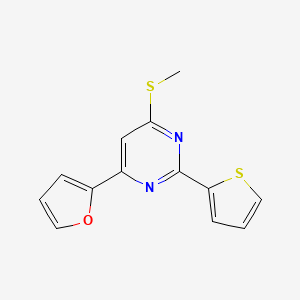
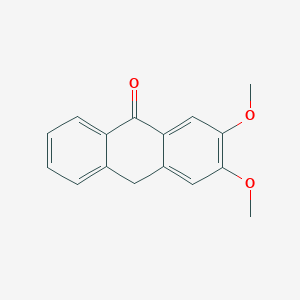
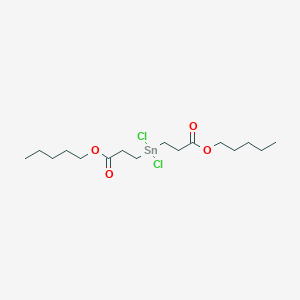
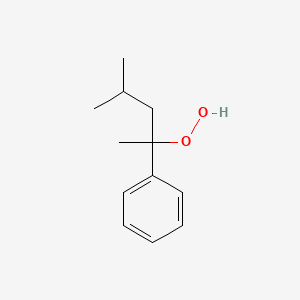
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
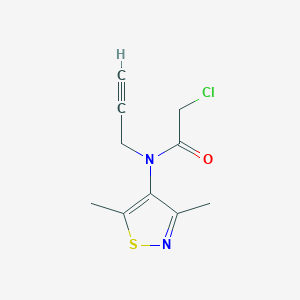
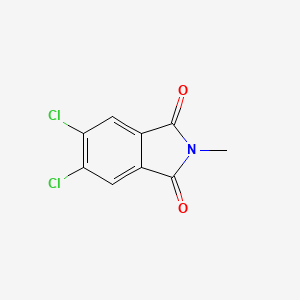
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
